molecular formula C8H17Cl2N B046935 1-(2-Chloroethyl)azepane hydrochloride CAS No. 26487-67-2

1-(2-Chloroethyl)azepane hydrochloride

Cat. No. B046935
CAS RN: 26487-67-2
M. Wt: 198.13 g/mol
InChI Key: ZQDSOUPBYJIPNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azepane derivatives involves complex chemical reactions. For instance, the synthesis of dibenzo [b, f] cycloprop [d] azepine derivatives introduces a cyclopropane ring through a dichloromethylene transfer reaction, showcasing the intricate methods used to synthesize azepane-related compounds (Kawashima et al., 1978). Additionally, the synthesis of copper (II) complexes based on N-chloromethyl-1, 4-diazabicyclo[2.2.2]octane provides insight into the creation of azepane-based complexes with unique structural and dielectric properties (Liao et al., 2013).

Molecular Structure Analysis

The molecular structure of azepane derivatives has been explored through various studies. The crystal structure determination of certain azepane derivatives reveals intricate details about their molecular configuration and the impact of different substituents on their overall structure (Acosta Quintero et al., 2019).

Chemical Reactions and Properties

Azepane derivatives undergo a variety of chemical reactions, leading to the formation of novel compounds with distinct properties. For example, the cyclization of 1-(carbamoyl)dichloromethyl radicals upon activated alkenes showcases the reactivity of azepane-based radicals in forming new cyclic structures (Quirante et al., 1997).

Physical Properties Analysis

The physical properties of azepane derivatives, such as their dielectric constants, are influenced by their molecular structure and the presence of specific functional groups. The study on copper (II) complexes of N-chloromethyl-1, 4-diazabicyclo[2.2.2]octane highlights how structural variations can affect the dielectric properties of these compounds (Liao et al., 2013).

Chemical Properties Analysis

The chemical behavior of azepane derivatives, such as their susceptibility to oxidation and their conductivity upon doping, demonstrates their potential in material science and chemical synthesis. The photopolymerization of phenyl azides to form poly-1,2-azepines, which become electrically conductive upon doping, exemplifies the unique chemical properties of these compounds (Meijer et al., 1988).

Scientific Research Applications

  • Combinatorial Chemistry : Enantiopure C2-symmetric azepanes, such as 1-(2-Chloroethyl)azepane hydrochloride, are used as scaffolds for synthesizing peptidomimetics in combinatorial chemistry. This application is significant in creating diverse chemical libraries for drug development (Gauzy et al., 1999).

  • Pharmaceuticals and Biotechnology : Novel polyhydroxylated azepanes synthesized from d-mannose have potential applications in pharmaceuticals and biotechnology. These compounds are vital for developing new therapeutic agents (Estévez et al., 2010).

  • Drug Discovery : Azepane-based compounds are essential in discovering less toxic, low-cost, and highly active therapeutic agents for various diseases. Over 20 FDA-approved drugs already utilize these compounds (Zha et al., 2019).

  • Synthesis of Novel Compounds : The study of azepane derivatives leads to the synthesis of unique chemical structures like chiral bridged morpholines and others, useful in various chemical reactions (Poitout et al., 1996).

  • Glycosidase Inhibitors : Azepane derivatives have been developed as potent inhibitors of glycosidases, enzymes that play crucial roles in various biological processes. These inhibitors are synthesized from natural sugars like d-(+)-glucurono-γ-lactone (Kalamkar et al., 2010).

  • Chemical Warfare Agent Detection : NMR spectroscopy, which can identify trace amounts of chemical warfare agents, has been used to detect compounds related to azepanes in various samples. This highlights the role of azepanes in environmental and defense-related research (Mesilaakso & Tolppa, 1996).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements are H301 - H412, which mean it’s toxic if swallowed and harmful to aquatic life with long-lasting effects . The precautionary statements are P264 - P270 - P273 - P301 + P310 - P405 - P501, which provide guidance on how to handle and store the compound safely .

properties

IUPAC Name

1-(2-chloroethyl)azepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClN.ClH/c9-5-8-10-6-3-1-2-4-7-10;/h1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDSOUPBYJIPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30949357
Record name 1-(2-Chloroethyl)azepane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroethyl)azepane hydrochloride

CAS RN

26487-67-2
Record name 1H-Azepine, 1-(2-chloroethyl)hexahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26487-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 26487-67-2
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Record name 1-(2-Chloroethyl)azepane--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-chloroethyl)perhydroazepine hydrochloride
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
Š Gubič, Ž Toplak, X Shi, J Dernovšek, LA Hendrickx… - Pharmaceutics, 2022 - mdpi.com
Expression of the voltage-gated potassium channel K V 10.1 (Eag1) has been detected in over 70% of human cancers, making the channel a promising new target for new anticancer …
Number of citations: 3 www.mdpi.com
R Leiva, M Barniol-Xicota, S Codony… - Journal of Medicinal …, 2018 - ACS Publications
Two series of easily accessible anilines were identified as inhibitors of influenza A virus subtype H1N1, and extensive chemical synthesis and analysis of the structure–activity …
Number of citations: 39 pubs.acs.org
M Tanaka, Y Zhu, M Shionyu, N Ota, N Shibata… - European Journal of …, 2018 - Elsevier
Ridaifen-F (RID-F) potently inhibits proteolytic activities of the 20S proteasome but poorly inhibits those of the 26S proteasome. Here, we report preparation of several conjugates in …
Number of citations: 9 www.sciencedirect.com
CA Grice, KL Tays, BM Savall, J Wei… - Journal of medicinal …, 2008 - ACS Publications
LTA 4 H is a ubiquitously distributed 69 kDa zinc-containing cytosolic enzyme with both hydrolase and aminopeptidase activity. As a hydrolase, LTA 4 H stereospecifically catalyzes the …
Number of citations: 70 pubs.acs.org
T Felicetti, R Cannalire, D Pietrella… - Journal of Medicinal …, 2018 - ACS Publications
Antimicrobial resistance (AMR) represents a hot topic in drug discovery. Besides the identification of new antibiotics, the use of nonantibiotic molecules to block resistance mechanisms …
Number of citations: 44 pubs.acs.org
N Cedraro, R Cannalire, A Astolfi… - …, 2021 - Wiley Online Library
Antibiotic resistance breakers, such as efflux pump inhibitors (EPIs), represent a powerful alternative to the development of new antimicrobials. Recently, by using previously described …
T Felicetti, N Cedraro, A Astolfi, G Cernicchi… - European Journal of …, 2022 - Elsevier
Antimicrobial resistance (AMR) represents a global health issue threatening our social lifestyle and the world economy. Efflux pumps are widely involved in AMR by playing a primary …
Number of citations: 5 www.sciencedirect.com
D Song, W Yu, Y Ren, J Zhu, C Wan, G Cai… - European Journal of …, 2020 - Elsevier
Deregulation of GP130 in signal transduction is involved in multiple types of human diseases, especially in cancers, indicating that GP130 is an attractive target for cancer therapy. …
Number of citations: 9 www.sciencedirect.com
P Singh, T Saha, P Mishra, MK Parai… - SAR and QSAR in …, 2016 - Taylor & Francis
We earlier reported thiophene-containing trisubstituted methanes (TRSMs) as novel cores carrying anti-tubercular activity, and identified S006-830 as the phenotypic lead with potent …
Number of citations: 3 www.tandfonline.com
T Felicetti, D Machado, R Cannalire… - ACS Infectious …, 2019 - ACS Publications
Nontuberculous mycobacteria (NTM) are ubiquitous microbes belonging to the Mycobacterium genus. Among all NTM pathogens, M. avium is one of the most frequent agents causing …
Number of citations: 10 pubs.acs.org

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